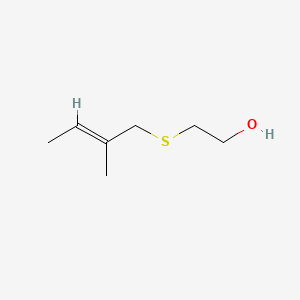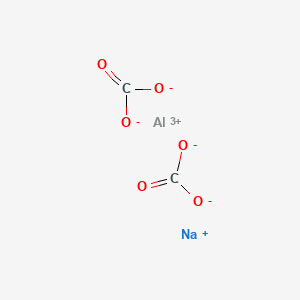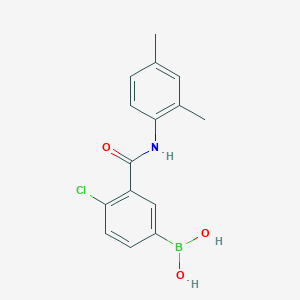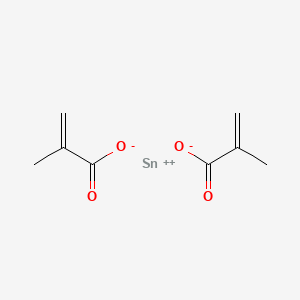
Tin(2+) methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
合成法
合成経路と反応条件
メタクリル酸スズ(II)は、塩化スズ(II)とメタクリル酸の反応によって合成できます。この反応は通常、エタノールなどの適切な溶媒に塩化スズ(II)を溶解し、次にその溶液にメタクリル酸を加えることで行われます。混合物を攪拌して加熱すると反応が促進され、メタクリル酸スズ(II)が生成されます。
工業生産方法
工業的には、メタクリル酸スズ(II)の生産は、連続フロープロセスなどのよりスケーラブルな方法で行われる場合があります。これらの方法は、化合物の品質と収率を安定して確保します。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために最適化されます。
準備方法
Synthetic Routes and Reaction Conditions
Tin(2+) methacrylate can be synthesized through the reaction of tin(II) chloride with methacrylic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding methacrylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
反応の種類
メタクリル酸スズ(II)は、以下を含むさまざまな化学反応を起こします。
重合: メタクリル酸スズ(II)は、ラジカル重合反応に参加してポリマーを形成することができます。これは、メタクリル酸系ポリマーの製造に特に役立ちます。
配位反応: スズ(II)の中心は他の配位子と配位して、複雑な構造を形成することができます。
一般的な試薬と条件
ラジカル重合: この反応は通常、アゾビスイソブチロニトリル (AIBN) などの開始剤を必要とし、不要な副反応を防ぐために不活性条件下で行われます。
配位反応: これらの反応は、しばしばホスフィンやアミンなどの配位子の使用を伴い、ジクロロメタンやトルエンなどの溶媒中で行われます。
主な生成物
ポリマー: 重合反応の主な生成物は、メタクリル酸ユニットを含むポリマーです。
錯体: 配位反応は、使用した配位子に応じてさまざまなスズ(II)錯体を生成します。
科学研究への応用
化学
化学において、メタクリル酸スズ(II)は、メタクリル酸系ポリマーの合成のための前駆体として使用されます。これらのポリマーは、優れた機械的特性と耐薬品性を備えているため、コーティング、接着剤、シーラントなどに使用されています。
生物学と医学
メタクリル酸スズ(II)は、生体適合性材料の開発、特に組織工学用の足場や薬物送達システムの作成に適しているため、生体医科学研究で潜在的な用途があります。
産業
産業セクターでは、メタクリル酸スズ(II)は高性能材料の製造に使用されます。そのポリマーは、耐久性と安定性があるため、光学デバイス、電子機器、自動車部品の製造に使用されています。
科学的研究の応用
Chemistry
In chemistry, tin(2+) methacrylate is used as a precursor for the synthesis of methacrylate-based polymers. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for creating scaffolds for tissue engineering and drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of high-performance materials. Its polymers are employed in the manufacture of optical devices, electronics, and automotive components due to their durability and stability.
作用機序
メタクリル酸スズ(II)がその効果を発揮する機構は、主に重合反応に参加する能力によるものです。スズ(II)の中心はラジカル重合を開始し、長いポリマー鎖を形成することができます。さらに、スズ(II)の配位化学により、さまざまな配位子と安定な錯体を形成することができ、さまざまな用途での汎用性を高めています。
類似化合物の比較
類似化合物
メタクリル酸スズ(IV): この化合物は、スズの酸化数がより高く、メタクリル酸スズ(II)と比較して反応性と配位挙動が異なります。
メタクリル酸銅(II): メタクリル酸銅(II)は、メタクリル酸配位子と錯体を形成し、触媒や材料科学で用途があります。
メタクリル酸亜鉛(II): メタクリル酸亜鉛(II)は、ポリマー化学で使用される別の類似化合物であり、異なる金属中心による独自の特性を持っています。
独自性
メタクリル酸スズ(II)は、独自の配位化学とラジカル重合反応に参加する能力により、ユニークです。そのスズ(II)の中心は、他の金属メタクリル酸とは異なる反応性を提供するため、これらの特性が有利な特殊な用途で価値があります。
類似化合物との比較
Similar Compounds
Tin(IV) methacrylate: This compound has a higher oxidation state of tin and exhibits different reactivity and coordination behavior compared to tin(2+) methacrylate.
Copper(II) methacrylate: Copper(II) methacrylate forms complexes with methacrylate ligands and has applications in catalysis and materials science.
Zinc(II) methacrylate: Zinc(II) methacrylate is another similar compound used in polymer chemistry and has distinct properties due to the different metal center.
Uniqueness
This compound is unique due to its specific coordination chemistry and ability to participate in radical polymerization reactions. Its tin(II) center provides distinct reactivity compared to other metal methacrylates, making it valuable in specialized applications where these properties are advantageous.
特性
CAS番号 |
76148-13-5 |
|---|---|
分子式 |
C8H10O4Sn |
分子量 |
288.87 g/mol |
IUPAC名 |
2-methylprop-2-enoate;tin(2+) |
InChI |
InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
MBSDEGCNBZHTNW-UHFFFAOYSA-L |
正規SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
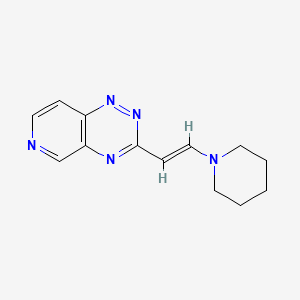
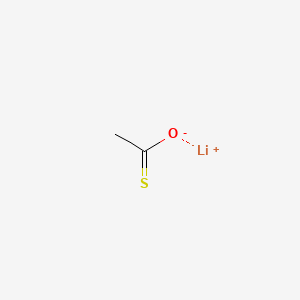
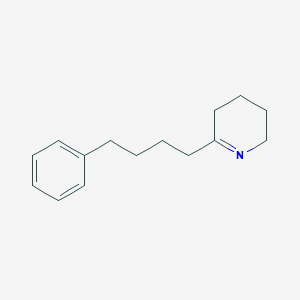
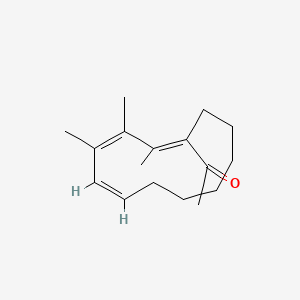
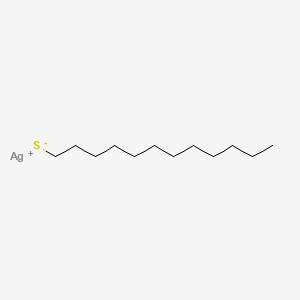
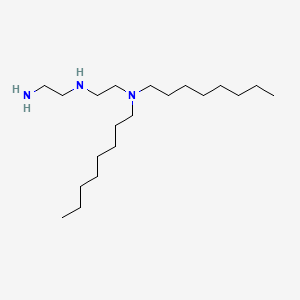


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
